N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

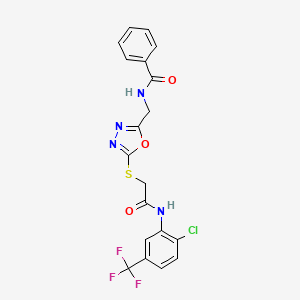

N-((5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzamide group at the 2-position and a thioether-linked ethyl moiety bearing a 2-chloro-5-(trifluoromethyl)phenyl substituent.

This compound’s synthesis likely follows established protocols for oxadiazole derivatives, such as cyclization of semicarbazones or thiosemicarbazides under acidic conditions, followed by functionalization via nucleophilic substitution or coupling reactions . Characterization methods include TLC, NMR, IR, and mass spectrometry, as seen in analogous syntheses .

Properties

IUPAC Name |

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N4O3S/c20-13-7-6-12(19(21,22)23)8-14(13)25-15(28)10-31-18-27-26-16(30-18)9-24-17(29)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLLYDMBCGSMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, also known by its PubChem CID 5207512, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 490.9 g/mol. The structure features a complex arrangement including a benzamide moiety and an oxadiazole ring, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of the oxadiazole ring enhances the anticancer properties of the compound.

-

Mechanism of Action :

- The compound interacts with cellular targets leading to apoptosis in cancer cells. It has been shown to disrupt mitochondrial function and activate caspase pathways in various studies.

- For instance, compounds similar to this one have demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity .

-

Case Studies :

- A study highlighted that derivatives of oxadiazoles exhibited significant activity against human glioblastoma and melanoma cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .

- Another investigation found that specific modifications to the oxadiazole structure led to enhanced activity against prostate cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that oxadiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.

- Mechanism :

- Research Findings :

Data Table: Summary of Biological Activities

Scientific Research Applications

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : It interacts with cell membrane receptors, influencing signal transduction pathways and cellular responses.

- Antiproliferative Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anticancer Research

Recent studies have highlighted the efficacy of N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide in anticancer applications. For instance:

- A study demonstrated that this compound exhibited significant growth inhibition against multiple cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .

Anti-inflammatory Studies

In silico evaluations using molecular docking have suggested that compounds similar to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme involved in inflammatory processes . This positions the compound as a candidate for further structure optimization aimed at developing anti-inflammatory agents.

Comparison with Similar Compounds

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide ()

- Structure : Combines 1,3,4-thiadiazole and 1,3,4-oxadiazole rings linked via a thioether-acetamide bridge.

- Key Substituents : 4-Chlorophenyl (electron-withdrawing) and benzylthio (hydrophobic).

- Synthesis : Refluxing with anhydrous K₂CO₃ in acetone, yielding 65–78% .

Comparison : The target compound’s trifluoromethyl group may confer greater metabolic stability and binding affinity compared to the 4-chlorophenyl group in this analogue.

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()

- Structure : Thiadiazole core with trichloroethyl and acetamide groups.

- Key Substituents : Trichloroethyl (steric bulk) and phenyl (aromatic interactions).

- Synthesis : Cyclization in concentrated H₂SO₄, achieving 97.4% yield .

- Physicochemical Properties : High melting point (503–504 K), attributed to strong intermolecular hydrogen bonding.

Comparison : The target compound’s oxadiazole ring may offer better solubility than thiadiazole, while the trifluoromethyl group provides a unique electronic profile absent in this analogue.

Physicochemical and Spectral Properties

*Predicted based on substituent effects. The trifluoromethyl group may lower the melting point compared to trichloroethyl analogues due to reduced crystallinity.

Molecular Docking and Bioactivity Insights

While direct data on the target compound’s bioactivity is unavailable, analogous compounds provide insights:

Predicted Target Interactions :

- The oxadiazole’s nitrogen atoms may hydrogen-bond with residues like Asp or Glu.

- The trifluoromethyl group could engage in halogen bonding or hydrophobic interactions.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and what parameters critically influence yield and purity?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the oxadiazole core via cyclization reactions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine generates substituted oxadiazole intermediates .

- Step 2: Introduction of the thioether linkage. This may involve reacting oxadiazole-thiol derivatives with chloroacetamide intermediates in the presence of anhydrous potassium carbonate under reflux conditions .

- Step 3: Final coupling of the benzamide group using standard amidation techniques .

Critical Parameters:

- Reagent stoichiometry: Excess chloroacetyl chloride improves cyclization efficiency but requires careful quenching to avoid side products .

- Reaction monitoring: TLC is essential to track reaction progress and ensure intermediate purity .

- Solvent choice: Polar aprotic solvents (e.g., acetone) enhance solubility of thiol intermediates during thioether formation .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound, and what spectral markers should researchers prioritize?

Answer: Key techniques include:

- 1H/13C NMR:

- IR Spectroscopy:

- Mass Spectrometry (MS):

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis to address low yields in oxadiazole ring formation?

Answer: Microwave irradiation enhances reaction efficiency via rapid, uniform heating. Optimization strategies include:

- Power and temperature modulation: Start with 100–150 W and 80–100°C to prevent decomposition of heat-sensitive intermediates .

- Catalyst screening: Phosphorus oxychloride (POCl3) improves cyclization kinetics but requires strict anhydrous conditions .

- Solvent-free conditions: Reduce side reactions by eliminating solvents, as demonstrated in analogous thiadiazole syntheses .

Data-Driven Example:

In a study on benzamide derivatives, microwave-assisted synthesis at 120°C for 20 minutes achieved 85% yield compared to 60% yield under conventional reflux .

Q. What computational approaches are effective for resolving contradictory bioactivity data across substituted analogs?

Answer: Contradictions often arise from substituent-dependent interactions. Methodological solutions include:

- Molecular Docking:

- DFT Calculations:

- Molecular Dynamics (MD) Simulations:

Q. How can researchers design experiments to investigate the pH-dependent antimicrobial activity of this compound?

Answer:

Q. What strategies mitigate challenges in spectral overlap during NMR analysis of structurally similar analogs?

Answer:

- Advanced NMR Techniques:

- Isotopic Labeling:

- Solvent Effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.